Cas no 869969-80-2 (1-4-(difluoromethoxy)phenylcyclopropane-1-carboxylic acid)

1-4-(Difluoromethoxy)phenylcyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative with notable applications in pharmaceutical and agrochemical research. Its structure incorporates a difluoromethoxy group, enhancing metabolic stability and bioavailability, while the cyclopropane ring contributes to conformational rigidity, improving target binding affinity. This compound is particularly valuable as an intermediate in the synthesis of biologically active molecules, including potential enzyme inhibitors or receptor modulators. The carboxylic acid moiety allows for further functionalization, enabling diverse derivatization pathways. Its well-defined chemical properties and stability under various conditions make it a reliable building block for medicinal chemistry and material science applications.
1-4-(difluoromethoxy)phenylcyclopropane-1-carboxylic acid structure
869969-80-2 structure
Product name:1-4-(difluoromethoxy)phenylcyclopropane-1-carboxylic acid
CAS No:869969-80-2
MF:C11H10F2O3
MW:228.192110538483
CID:6342024
PubChem ID:28937733

1-4-(difluoromethoxy)phenylcyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-4-(difluoromethoxy)phenylcyclopropane-1-carboxylic acid
    • Cyclopropanecarboxylic acid, 1-[4-(difluoromethoxy)phenyl]-
    • Inchi: 1S/C11H10F2O3/c12-10(13)16-8-3-1-7(2-4-8)11(5-6-11)9(14)15/h1-4,10H,5-6H2,(H,14,15)
    • InChI Key: DQNRGZCUQITTFW-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(OC(F)F)C=C2)(C(O)=O)CC1

Experimental Properties

  • Density: 1.396±0.06 g/cm3(Predicted)
  • Boiling Point: 341.9±42.0 °C(Predicted)
  • pka: 4.16±0.20(Predicted)

1-4-(difluoromethoxy)phenylcyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1932797-0.25g
1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
869969-80-2
0.25g
$972.0 2023-09-17
Enamine
EN300-1932797-1.0g
1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
869969-80-2
1g
$986.0 2023-06-02
Enamine
EN300-1932797-10g
1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
869969-80-2
10g
$4545.0 2023-09-17
Enamine
EN300-1932797-0.5g
1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
869969-80-2
0.5g
$1014.0 2023-09-17
Enamine
EN300-1932797-10.0g
1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
869969-80-2
10g
$4236.0 2023-06-02
Enamine
EN300-1932797-2.5g
1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
869969-80-2
2.5g
$2071.0 2023-09-17
Enamine
EN300-1932797-0.05g
1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
869969-80-2
0.05g
$888.0 2023-09-17
Enamine
EN300-1932797-0.1g
1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
869969-80-2
0.1g
$930.0 2023-09-17
Enamine
EN300-1932797-5.0g
1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
869969-80-2
5g
$2858.0 2023-06-02
Enamine
EN300-1932797-1g
1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
869969-80-2
1g
$1057.0 2023-09-17

Additional information on 1-4-(difluoromethoxy)phenylcyclopropane-1-carboxylic acid

1-4-(Difluoromethoxy)phenylcyclopropane-1-carboxylic Acid: A Comprehensive Overview

1-4-(Difluoromethoxy)phenylcyclopropane-1-carboxylic acid (CAS No. 869969-80-2) is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and material science. The difluoromethoxy group attached to the phenyl ring introduces intriguing electronic and steric properties, making it a valuable subject for both academic and industrial investigations.

The synthesis of 1-4-(difluoromethoxy)phenylcyclopropane-1-carboxylic acid involves a series of carefully designed reactions. Researchers have employed various methodologies, including Friedel-Crafts acylation and subsequent ring-opening reactions, to construct the cyclopropane ring. The incorporation of the difluoromethoxy group is typically achieved through nucleophilic aromatic substitution or directed metallation strategies, depending on the starting materials and desired regioselectivity. These synthetic routes highlight the compound's versatility and the ingenuity required to assemble such a complex structure.

Recent studies have focused on the biological activity of this compound. Preclinical data suggest that 1-4-(difluoromethoxy)phenylcyclopropane-1-carboxylic acid exhibits promising anti-inflammatory and analgesic properties. Its ability to modulate specific cellular pathways makes it a potential candidate for treating chronic pain conditions. Additionally, investigations into its pharmacokinetics reveal favorable absorption profiles, which are critical for its therapeutic potential.

The structural uniqueness of this compound also lends itself to applications in materials science. The cyclopropane ring, known for its high strain energy, can serve as a platform for developing novel polymers or advanced materials with enhanced mechanical properties. Researchers are exploring how the difluoromethoxy group influences the electronic properties of the molecule, potentially opening avenues for its use in optoelectronic devices.

In terms of environmental impact, studies have been conducted to assess the biodegradability and eco-toxicity of 1-4-(difluoromethoxy)phenylcyclopropane-1-carboxylic acid. Preliminary results indicate that it degrades under specific environmental conditions, reducing concerns about long-term ecological effects. However, further research is needed to fully understand its environmental fate and ensure sustainable practices in its production and application.

The integration of computational chemistry tools has significantly advanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure, reactivity, and interaction with biological systems. These computational studies complement experimental work, enabling researchers to design more efficient synthetic routes and predict potential applications with greater accuracy.

In conclusion, 1-4-(difluoromethoxy)phenylcyclopropane-1-carboxylic acid (CAS No. 869969-80-2) stands as a testament to the ingenuity of modern chemical synthesis and its potential impact across multiple disciplines. As research continues to uncover its full spectrum of applications, this compound remains at the forefront of scientific exploration.

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